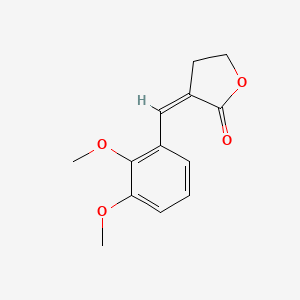
3-(2,3-Dimethoxybenzylidene)dihydrofuran-2(3h)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,3-Dimethoxybenzylidene)dihydrofuran-2(3h)-one is an organic compound that belongs to the class of benzylidene derivatives This compound is characterized by the presence of a dihydrofuranone ring fused with a benzylidene group substituted with two methoxy groups at the 2 and 3 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dimethoxybenzylidene)dihydrofuran-2(3h)-one typically involves the condensation of 2,3-dimethoxybenzaldehyde with dihydrofuran-2(3h)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.
化学反応の分析
Types of Reactions
3-(2,3-Dimethoxybenzylidene)dihydrofuran-2(3h)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Benzyl derivatives.
Substitution: Various substituted benzylidene derivatives.
科学的研究の応用
3-(2,3-Dimethoxybenzylidene)dihydrofuran-2(3h)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
作用機序
The mechanism of action of 3-(2,3-Dimethoxybenzylidene)dihydrofuran-2(3h)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy groups and the benzylidene moiety play crucial roles in its binding affinity and specificity. The compound may also influence various cellular pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
3-(2,3-Dimethoxybenzylidene)dihydrofuran-2(3h)-one: shares structural similarities with other benzylidene derivatives, such as:
Uniqueness
The unique positioning of the methoxy groups at the 2 and 3 positions on the benzylidene ring distinguishes this compound from its analogs. This specific substitution pattern can significantly influence its chemical reactivity, biological activity, and overall properties, making it a compound of particular interest in various research domains.
特性
分子式 |
C13H14O4 |
|---|---|
分子量 |
234.25 g/mol |
IUPAC名 |
(3Z)-3-[(2,3-dimethoxyphenyl)methylidene]oxolan-2-one |
InChI |
InChI=1S/C13H14O4/c1-15-11-5-3-4-9(12(11)16-2)8-10-6-7-17-13(10)14/h3-5,8H,6-7H2,1-2H3/b10-8- |
InChIキー |
NARVBUNTVCBDOT-NTMALXAHSA-N |
異性体SMILES |
COC1=CC=CC(=C1OC)/C=C\2/CCOC2=O |
正規SMILES |
COC1=CC=CC(=C1OC)C=C2CCOC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















